tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carboxylate group at position 1 and a hydroxypyridin-4-ylmethyl substituent at position 2.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 2-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-11-5-4-6-13(18)14(19)12-7-9-17-10-8-12/h7-10,13-14,19H,4-6,11H2,1-3H3 |
InChI Key |
RLNZHRCAHOZIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based reagents. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyridine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-car
Biological Activity
Tert-butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate, also known as tert-butyl 4-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory effects, neuroprotective properties, and structure-activity relationships (SARs).
- Chemical Formula : C16H24N2O3
- Molecular Weight : 292.37 g/mol
- CAS Number : 333986-05-3
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation.
In specific bioassays like carrageenan-induced paw edema, these compounds demonstrated significant reductions in inflammation, comparable to established anti-inflammatory drugs such as indomethacin.
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies showed that it could inhibit amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease.
| Parameter | Result |
|---|---|
| Aβ Aggregation Inhibition | 85% at 100 μM |
| Cell Viability Improvement | From 43.78% to 62.98% with treatment |
These findings suggest that the compound may protect neuronal cells from oxidative stress induced by Aβ, potentially offering therapeutic benefits for neurodegenerative diseases.
3. Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the piperidine ring and the pyridine moiety can significantly influence its potency and selectivity for various targets.
Case Study 1: Inhibition of COX Enzymes
In a study assessing various derivatives for COX inhibition, tert-butyl derivatives were synthesized and tested for their efficacy against COX-1 and COX-2 enzymes. The results indicated that certain modifications led to enhanced selectivity towards COX-2, which is beneficial for reducing side effects associated with non-selective NSAIDs.
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the protective effects of the compound against Aβ-induced toxicity in astrocytes. The study demonstrated that treatment with this compound resulted in a significant reduction of inflammatory markers such as TNFα and IL-6, suggesting a mechanism through which the compound exerts its neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Key structural differences among analogs include:
- Pyridine Position: The target compound has a pyridin-4-yl group, whereas analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) feature pyridin-3-yl substitution. This positional variance influences electronic distribution and steric interactions .
- Functional Groups: Amino (NH₂) and hydroxy (OH) groups at different positions modulate hydrogen-bonding capacity and reactivity. For example, the amino group in CAS 1707580-61-7 may enhance solubility but reduce metabolic stability .
Physical and Chemical Properties
Key Observations :
- The quinoline derivative’s higher molecular weight and trifluoromethyl groups contribute to its elevated melting point (419–420 K) compared to pyridine-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
